3-oxo-2-(m-tolyl)-N-(2-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide
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Overview
Description
The compound "3-oxo-2-(m-tolyl)-N-(2-(trifluoromethyl)phenyl)-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide" is a complex organic molecule that appears to be a derivative of spirocyclic compounds. These compounds are characterized by their spiro-connected cyclic structures, which can impart unique chemical and physical properties. Although the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of related spirocyclic compounds, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of spirocyclic compounds can involve various strategies, including the use of catalysts and specific reaction conditions. For instance, the paper titled "A simple one-pot synthesis of N-substituted 4-methyl-1-oxa-8-azaspiro[4.5]deca-3-en-3-carboxylic acids" describes a one-pot synthesis method that results in the formation of spirocyclic compounds through an aldol condensation following cyanoethylation . This suggests that similar synthetic routes could potentially be applied to the synthesis of "this compound," possibly involving the use of an alkali catalyst and specific reactants that introduce the tolyl and trifluoromethyl phenyl groups.
Molecular Structure Analysis
Spirocyclic compounds often exhibit unique molecular structures due to the presence of a spiro linkage, which is a single atom that connects two rings. The molecular structure of the compound likely includes a spiro linkage between a triazaspirodecanone core and a carboxamide moiety, as suggested by its name. The presence of substituents such as the m-tolyl and trifluoromethyl phenyl groups would influence the overall shape and electronic distribution within the molecule, potentially affecting its reactivity and interactions with other molecules.
Chemical Reactions Analysis
The reactivity of spirocyclic compounds can vary widely depending on their specific functional groups and substituents. The abstract from the first paper indicates that spirocyclic compounds can undergo transformations such as de-ethoxycarbonylation and conversion to thioamides and thiazoles . These reactions suggest that the compound "this compound" may also be amenable to similar chemical transformations, which could be useful in further synthetic applications or in the modification of its properties.
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of the specific compound , they do offer insights into the properties of related spirocyclic compounds. For example, the presence of cyano and carboxylic acid groups in the compounds studied in the second paper suggests that such functional groups can impart properties like solubility in organic solvents and the potential for hydrogen bonding. By analogy, the compound "this compound" may exhibit similar solubility characteristics and the ability to engage in specific intermolecular interactions due to its carboxamide group and aromatic substituents.
Scientific Research Applications
Synthesis and Structural Analysis
- The compound is part of a broader class of triazaspiro compounds synthesized through reactions involving alkoxycarbonyl-substituted pyrrole diones and phenylurea. These compounds exhibit interesting structural characteristics, as demonstrated in studies by Dubovtsev et al. (2016) and Denislamova et al. (2016). These studies focused on the synthesis and crystal structure analysis of related spiro compounds.
Biological and Antiviral Activities
- Spirothiazolidinone derivatives, which share structural similarities with the specified compound, have been explored for their antiviral activities. Studies by Apaydın et al. (2020) and Apaydın et al. (2021) demonstrate the potential of these compounds in inhibiting influenza and coronavirus strains.
Potential in Cancer Research
- Triazaspiro compounds have shown promise in cancer research. For example, Fleita et al. (2013) investigated derivatives of triazaspiro[4.5]dec-8-ene for their activity as epidermal growth factor receptor inhibitors, with implications for breast cancer treatment.
Antimicrobial and Antidiabetic Properties
- The 1,5-diazaspiro[4.5]dec-1-en-5-ium salts, related to the target compound, exhibit notable antidiabetic activities, as found in the research by Kayukova et al. (2022). Their molecular geometry and intermolecular interactions were studied for insights into bioactivity.
Future Directions
properties
IUPAC Name |
3-(3-methylphenyl)-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O2/c1-14-5-4-6-15(13-14)18-19(30)28-21(27-18)9-11-29(12-10-21)20(31)26-17-8-3-2-7-16(17)22(23,24)25/h2-8,13H,9-12H2,1H3,(H,26,31)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTVDGUEAYHCTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3(CCN(CC3)C(=O)NC4=CC=CC=C4C(F)(F)F)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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